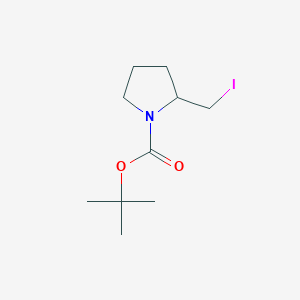

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCETXLFSWJGTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338015 | |

| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-73-1 | |

| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The primary synthetic route involves a one-step iodination of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Boc-prolinol. The stereochemistry of the final product is dictated by the chirality of the starting alcohol. This guide details a robust and widely used protocol based on the Appel reaction.

Synthesis Pathway Overview

The conversion of the primary alcohol to the corresponding iodide is efficiently achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂), with imidazole acting as a mild base and catalyst. This reaction proceeds under mild conditions with a high degree of conversion.

The overall transformation is as follows:

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate → tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Starting Material |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent (Phosphine) |

| Iodine (I₂) | I₂ | 253.81 | Reagent (Iodine Source) |

| Imidazole | C₃H₄N₂ | 68.08 | Reagent (Base/Catalyst) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | Quenching Agent |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent |

| Hexanes | C₆H₁₄ (mixture) | ~86.18 | Eluent |

Table 2: Experimental Conditions Summary

| Parameter | Condition |

| Stoichiometry (Alcohol:PPh₃:I₂:Imidazole) | 1 : 2 : 2 : 3 |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Work-up | Filtration, Aqueous Wash, Drying, Concentration |

| Purification | Flash Column Chromatography |

Experimental Protocol

This protocol is a representative procedure for the iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using an Appel-type reaction.[1]

1. Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (2.0 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the starting alcohol).

-

Cool the resulting solution to 0 °C using an ice bath.

2. Reagent Addition:

-

In a separate flask, prepare a solution of iodine (2.0 eq) and imidazole (3.0 eq) in anhydrous dichloromethane (approx. 10 volumes).

-

Add this iodine-imidazole solution dropwise to the cooled, stirring solution of the alcohol and triphenylphosphine over 15-20 minutes, ensuring the internal temperature remains at or near 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

3. Reaction Monitoring:

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Extraction:

-

Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to isolate the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Mandatory Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final purified product.

Caption: Synthetic workflow for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

References

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

(S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, also known as (S)-Boc-2-(iodomethyl)pyrrolidine, is a versatile synthetic intermediate. Its structure, featuring a protected pyrrolidine ring and a reactive iodomethyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutics.[2][3] The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-prolinol.

Synthetic Pathway

The synthesis commences with the protection of the secondary amine of (S)-prolinol with a tert-butyloxycarbonyl (Boc) group to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This intermediate is then converted to the target iodo-compound. A common and efficient method for this transformation involves a two-step, one-pot procedure: mesylation of the primary alcohol followed by an in-situ nucleophilic substitution with an iodide salt.

Experimental Protocols

This section details the experimental procedures for the synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Materials:

-

(S)-Prolinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-prolinol in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium iodide (NaI)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or DIPEA) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion of the mesylation, the reaction mixture is typically used directly in the next step.

-

In a separate flask, prepare a solution of sodium iodide in acetone or DMF.

-

Add the solution of sodium iodide to the reaction mixture containing the crude mesylate.

-

Allow the reaction to warm to room temperature and stir until the substitution is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 69610-40-8 | >97% |

| (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | 338945-22-5 | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Caption: Synthetic pathway for (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

References

An In-depth Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This versatile building block is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of a wide array of complex nitrogen-containing molecules.

Core Chemical Properties

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a stable, non-commercially available pyrrolidine derivative. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈INO₂ | |

| Molecular Weight | 311.16 g/mol | |

| CAS Number | 177750-73-1 | [1] |

| Appearance | Liquid | |

| Boiling Point | Predicted: 319.0 ± 15.0 °C | |

| Density | Predicted: 1.504 g/cm³ | |

| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary synthetic route to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves a two-step process starting from commercially available pyrrolidine-2-methanol. The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the iodination of the primary alcohol.

Synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This precursor is synthesized by reacting pyrrolidine-2-methanol with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Dissolve pyrrolidine-2-methanol (1.0 eq) in dichloromethane.

-

Add di-tert-butyl dicarbonate (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, purify the residue using column chromatography (eluent: 0-10% methanol in dichloromethane) to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[2]

Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

The conversion of the hydroxymethyl group to an iodomethyl group is a standard transformation in organic synthesis. A general and effective method involves the use of iodine, triphenylphosphine, and imidazole.

Generalized Experimental Protocol:

-

Dissolve tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add triphenylphosphine (1.1-1.5 eq) and imidazole (1.1-1.5 eq) to the solution and cool to 0 °C.

-

Slowly add iodine (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Reaction Workflow:

Spectroscopic Data

While specific spectra for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are not widely available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the pyrrolidine ring protons, and the iodomethyl group.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| tert-butyl protons | ~1.46 | Singlet | 9H |

| Pyrrolidine ring protons (CH₂) | 1.7-2.0 | Multiplet | 4H |

| Pyrrolidine ring proton (CH) | 3.8-4.0 | Multiplet | 1H |

| Pyrrolidine ring protons (N-CH₂) | 3.2-3.4 | Multiplet | 2H |

| Iodomethyl protons (CH₂I) | 3.2-3.5 | Multiplet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Expected Chemical Shift (δ) ppm |

| tert-butyl (CH₃) | ~28.7 |

| tert-butyl (quaternary C) | ~79.3 |

| Pyrrolidine ring (CH₂) | 23-31 |

| Pyrrolidine ring (N-CH₂) | ~46.4 |

| Pyrrolidine ring (CH) | ~57.0 |

| Iodomethyl (CH₂I) | ~10-15 |

| Carbonyl (C=O) | ~155.0 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong carbonyl absorption from the Boc protecting group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2980 |

| C=O stretch (carbamate) | 1680-1700 |

| C-N stretch | 1160-1250 |

| C-I stretch | 500-600 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show characteristic losses of the tert-butyl group and the iodine atom.

| Ion | Expected m/z |

| [M]⁺ | 311 |

| [M - C₄H₉]⁺ | 254 |

| [M - Boc]⁺ | 211 |

| [M - I]⁺ | 184 |

Reactivity and Applications

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a protected 2-methylpyrrolidine moiety. The iodomethyl group serves as a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary reactivity of this compound involves the displacement of the iodide by a variety of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyrrolidine ring.

Reaction Scheme:

Common nucleophiles that can be employed include:

-

Azides: To introduce an azidomethyl group, which can be further reduced to an aminomethyl group.

-

Cyanides: For the synthesis of nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.

-

Alkoxides and Phenoxides: To form ethers.

-

Thiolates: To form thioethers.

-

Carbanions (e.g., Grignard reagents, organolithiums): To form new carbon-carbon bonds.

These reactions provide access to a diverse range of substituted pyrrolidine derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials. It is recommended to keep in a dark place, under an inert atmosphere, at 2-8°C.[3]

This technical guide serves as a valuable resource for researchers and professionals working with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, providing essential information for its safe handling, synthesis, and application in the development of novel chemical entities.

References

Technical Guide: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern organic synthesis, holds significant importance in the development of novel therapeutics. This N-Boc protected pyrrolidine derivative, featuring a reactive iodomethyl group, serves as a versatile intermediate for introducing the pyrrolidine motif into complex molecules. Its structural features make it particularly valuable in the synthesis of antiviral agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in a significant synthetic workflow.

Chemical and Physical Properties

The fundamental properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are summarized in the table below, providing essential data for its use in a laboratory setting.

| Property | Value |

| Molecular Weight | 311.16 g/mol |

| Molecular Formula | C₁₀H₁₈INO₂ |

| CAS Number | 177750-73-1 (unspecified stereochemistry) |

| 338945-22-5 ((S)-enantiomer) | |

| Appearance | Solid |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere |

Experimental Protocol: Synthesis

The most common and efficient method for the preparation of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves a two-step process starting from the commercially available L-proline. The initial step is the protection of the amine and reduction of the carboxylic acid to form N-Boc-L-prolinol. The subsequent step is the iodination of the primary alcohol.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

This precursor can be synthesized from L-proline by first protecting the amine with a tert-butyloxycarbonyl (Boc) group, followed by reduction of the carboxylic acid.

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or 1,1,3,3-tetramethylguanidine

-

Dichloromethane (CH₂Cl₂) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

-

Citric acid or Sulfuric acid (for workup)

Procedure:

-

To a stirred suspension of L-proline in the chosen solvent (e.g., dichloromethane or DMSO), add the base (e.g., triethylamine).[1][2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC).[2]

-

Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., citric acid) and brine.[2]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-proline.[2]

-

The crude N-Boc-L-proline is then reduced. A common method involves the use of a reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran (THF).

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is carefully quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

This procedure details the conversion of the precursor alcohol to the target iodo compound.

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add iodine portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

A solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane is then added dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Application in Drug Synthesis: A Workflow Example

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals.[3] Its utility stems from the pyrrolidine ring, a common scaffold in bioactive molecules, and the reactive iodomethyl group, which allows for facile nucleophilic substitution to build more complex structures. A notable application is in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.

Below is a simplified workflow illustrating a key step where this intermediate could be utilized.

Caption: Synthetic workflow using the target intermediate.

This diagram illustrates the logical progression from a readily available starting material to the key intermediate, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This intermediate then undergoes a crucial nucleophilic substitution reaction with a suitable fragment of the target drug molecule. Subsequent synthetic transformations then lead to the final active pharmaceutical ingredient, such as Telaprevir.[4][5][6] The use of this building block streamlines the synthesis by providing a pre-formed, chirally correct pyrrolidine ring.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. drbrianharkins.com [drbrianharkins.com]

- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medkoo.com [medkoo.com]

A Comprehensive Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative protected with a tert-butoxycarbonyl (Boc) group. The presence of the iodomethyl group at the 2-position makes it a versatile electrophilic intermediate for introducing the pyrrolidine motif into larger molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 177750-73-1[1] |

| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₈INO₂[1] |

| Synonyms | 2-(Iodomethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, 1-Boc-2-(iodomethyl)pyrrolidine, N-Boc-2-(iodomethyl)pyrrolidine[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 311.16 g/mol [1] |

| Physical Form | Liquid |

| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |

Table 3: Safety Information

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 |

| Pictograms | Corrosion, Exclamation mark |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the conversion of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. A common method is an Appel-type reaction or a variation thereof, using an iodine source.

Experimental Protocol: Synthesis via Iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol is a representative procedure for the iodination of a Boc-protected prolinol derivative.

Materials and Reagents:

-

tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine and imidazole.

-

Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Iodine Addition: Add iodine (I₂) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

-

Substrate Addition: Slowly add a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine. The color will fade to light yellow.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Below is a visual representation of the synthetic workflow.

References

An In-depth Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identifiers

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 2-position with an iodomethyl group. The presence of the reactive iodomethyl group makes it a valuable intermediate for introducing the pyrrolidine motif into larger molecules through nucleophilic substitution reactions.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate |

| CAS Number | 177750-73-1[1] |

| Molecular Formula | C₁₀H₁₈INO₂[1] |

| Molecular Weight | 311.16 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CI |

| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |

Synthesis

The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is typically achieved in a two-step sequence starting from the commercially available 2-pyrrolidinemethanol. The synthetic pathway involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the conversion of the primary alcohol to the corresponding iodide.

References

A Comprehensive Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block, is of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyrrolidine ring and the reactive iodomethyl group, make it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites of the molecule. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications in the development of novel therapeutic agents.

Chemical Identity and Properties

The nomenclature and physical properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are summarized below, providing a foundational understanding of this compound.

Systematic IUPAC Name: 1,1-dimethylethyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Common Name: tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 177750-73-1 | [1] |

| Molecular Formula | C₁₀H₁₈INO₂ | [1] |

| Molecular Weight | 311.16 g/mol | [1][2] |

| Appearance | Not specified; likely a solid or oil | |

| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a critical process for its application in further chemical transformations. A common and effective method involves a two-step process starting from the commercially available Boc-L-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate).

Experimental Protocol: Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

This protocol is based on a standard iodination reaction of a primary alcohol.

Step 1: Synthesis of the Precursor, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

While this starting material is commercially available, a representative synthesis from L-prolinol is provided for completeness.

-

Reaction Setup: To a solution of L-prolinol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.1 equivalents).

-

Addition of Protecting Group: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added portion-wise to the solution at 0°C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) and imidazole (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is added triphenylphosphine (1.5 equivalents). The mixture is cooled to 0°C.

-

Iodination: Iodine (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[4] The iodomethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

While a specific drug synthesized directly from tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is not prominently featured in the reviewed literature, its structural motif is integral to a class of hepatitis C virus (HCV) NS5A inhibitors. The synthesis of related pyrrolidine-containing drugs, such as Elbasvir, involves the functionalization of a protected pyrrolidine core.[5]

Logical Workflow for the Application in Drug Synthesis

The general workflow for utilizing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the synthesis of a hypothetical drug candidate is illustrated below. This process highlights the key transformations where this intermediate would be employed.

Caption: General synthetic workflow using the title compound.

Conclusion

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. Its straightforward preparation and the reactivity of the iodomethyl group make it an attractive starting material for the development of novel therapeutics. Further exploration of its utility in the synthesis of targeted therapies is a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to the Preparation of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate from its corresponding alcohol precursor, N-Boc-L-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate). The target compound is a valuable chiral building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex nitrogen-containing molecules. This guide details a reliable experimental protocol, presents key reaction parameters in a structured format, and illustrates the synthetic workflow for clarity.

The conversion of primary alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Among the various methods available, the Appel reaction stands out for its mild conditions and high efficiency, particularly for substrates sensitive to harsh reagents or high temperatures.[1] This reaction typically employs triphenylphosphine (PPh₃) and iodine (I₂) to activate the hydroxyl group, facilitating its displacement by an iodide ion via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reaction center.[1]

Reaction Scheme

The overall transformation is depicted in the following scheme:

N-Boc-L-prolinol reacts with triphenylphosphine and iodine in the presence of imidazole in an appropriate solvent, such as dichloromethane, to yield tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and triphenylphosphine oxide as a byproduct.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the recommended experimental protocol. These values are based on established procedures for the Appel reaction and are optimized for the successful conversion of N-Boc-L-prolinol.

| Parameter | Value | Notes |

| Molar Ratios | ||

| N-Boc-L-prolinol | 1.0 eq | Starting material |

| Triphenylphosphine (PPh₃) | 1.2 eq | Activates the alcohol |

| Iodine (I₂) | 1.2 eq | Iodide source |

| Imidazole | 1.5 eq | Catalyst and acid scavenger |

| Reaction Conditions | ||

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |

| Temperature | 0 °C to room temperature | Initial cooling, then gradual warming |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Work-up & Purification | ||

| Quenching solution | Sat. aq. Na₂S₂O₃ | To remove excess iodine |

| Purification method | Flash column chromatography | Silica gel |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Materials and Reagents:

-

N-Boc-L-prolinol (tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solvent, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Cool the resulting mixture to 0 °C using an ice bath.

-

Formation of the Phosphonium Iodide Complex: Slowly add iodine (1.2 eq) portion-wise to the cooled solution. The mixture will turn dark brown. Stir for 15-20 minutes at 0 °C to allow for the formation of the active iodinating species.

-

Addition of the Alcohol: Prepare a solution of N-Boc-L-prolinol (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. The dark color of the solution should fade.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product, which will contain the desired iodide and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.

Signaling Pathway of the Appel Reaction

The following diagram illustrates the key steps in the reaction mechanism.

Caption: Simplified mechanism of the Appel reaction for the conversion of an alcohol to an iodide.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-Boc Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of N-Boc (tert-butoxycarbonyl) pyrrolidine. Contrary to classical electrophilic aromatic substitution, the reactions of this saturated heterocycle proceed via a nuanced mechanism involving the deprotonation of the α-carbon, followed by the reaction of the resulting nucleophilic intermediate with an electrophile. This methodology offers a powerful tool for the synthesis of a wide range of α-substituted pyrrolidines, which are key structural motifs in numerous pharmaceuticals and natural products.

The Core Mechanism: A Departure from Classical Electrophilic Substitution

The saturated nature of the pyrrolidine ring precludes direct attack by an electrophile in the manner of an aromatic system. Instead, the N-Boc group plays a pivotal role in activating the α-protons (the hydrogen atoms on the carbon adjacent to the nitrogen), making them susceptible to deprotonation by a strong base. This process generates a highly reactive organometallic intermediate that subsequently reacts with various electrophiles.

The overall transformation can be dissected into three key steps:

-

Deprotonation: A strong organolithium base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate, selectively removes a proton from the α-carbon. This step generates a configurationally stable α-lithiated N-Boc pyrrolidine intermediate.

-

Transmetalation (Optional): To enhance stability and modulate reactivity, the lithiated intermediate is often transmetalated with a metal salt, such as zinc chloride (ZnCl₂) or copper(I) cyanide (CuCN). This step yields a more stable organozinc or organocopper species.

-

Electrophilic Quench: The organometallic intermediate is then quenched with an electrophile (e.g., an aryl halide, alkyl halide, or acylating agent) to afford the desired α-substituted N-Boc pyrrolidine.

This sequence allows for the stereocontrolled introduction of a wide variety of substituents at the C2 position of the pyrrolidine ring.

Figure 1: General workflow for the α-substitution of N-Boc pyrrolidine.

α-Arylation of N-Boc Pyrrolidine

The palladium-catalyzed α-arylation of N-Boc pyrrolidine is a well-established and highly efficient method for the synthesis of 2-arylpyrrolidines.[1] This reaction typically proceeds via a Negishi cross-coupling reaction following the formation of an organozinc intermediate.[1][2]

Quantitative Data for α-Arylation

The following table summarizes the results for the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine with various aryl bromides. The use of (-)-sparteine as a chiral ligand consistently leads to high enantiomeric ratios (er).[1][2]

| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) | er (S:R) |

| 1 | 4-Bromotoluene | tert-butyl 2-(p-tolyl)pyrrolidine-1-carboxylate | 85 | 96:4 |

| 2 | 4-Bromoanisole | tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 82 | 96:4 |

| 3 | 3-Bromopyridine | tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | 75 | 95:5 |

| 4 | 2-Bromonaphthalene | tert-butyl 2-(naphthalen-2-yl)pyrrolidine-1-carboxylate | 88 | 96:4 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | tert-butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate | 78 | 96:4 |

Experimental Protocol: Enantioselective α-Arylation of N-Boc Pyrrolidine

This protocol is adapted from the work of Campos et al.[1]

Materials:

-

N-Boc pyrrolidine

-

(-)-sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂) solution in THF

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous methyl tert-butyl ether (MTBE)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous MTBE, N-Boc pyrrolidine (1.2 equiv), and (-)-sparteine (1.2 equiv).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Add a solution of ZnCl₂ in THF (1.4 equiv) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

To this solution, add the aryl bromide (1.0 equiv), followed by Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with an aqueous solution of ammonium hydroxide and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

α-Alkylation of N-Boc Pyrrolidine

The introduction of alkyl groups at the α-position of N-Boc pyrrolidine can be achieved through a similar lithiation-substitution sequence. The choice of the organometallic intermediate and the reaction conditions can influence the stereochemical outcome of the reaction.

Quantitative Data for α-Alkylation

The following table presents data for the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with various unactivated secondary alkyl iodides.[3]

| Entry | Alkyl Iodide (R-I) | Product | Yield (%) | ee (%) |

| 1 | Cyclohexyl iodide | tert-butyl 2-(cyclohexyl)pyrrolidine-1-carboxylate | 86 | 93 |

| 2 | Cyclopentyl iodide | tert-butyl 2-(cyclopentyl)pyrrolidine-1-carboxylate | 75 | 92 |

| 3 | 3-Iodopentane | tert-butyl 2-(pentan-3-yl)pyrrolidine-1-carboxylate | 68 | 90 |

| 4 | 2-Iodobutane | tert-butyl 2-(butan-2-yl)pyrrolidine-1-carboxylate | 72 | 88 |

Experimental Protocol: Asymmetric α-Alkylation of N-Boc Pyrrolidine

This protocol is a general representation of the procedure described by Fu and coworkers.[3]

Materials:

-

N-Boc pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Zinc chloride (ZnCl₂) solution in THF

-

Alkyl iodide

-

Nickel(II) chloride glyme complex (NiCl₂·glyme)

-

Chiral 1,2-diamine ligand

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

In a glovebox, to a solution of N-Boc pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in Et₂O at -78 °C, add s-BuLi (1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of ZnCl₂ in THF (1.2 equiv) and stir for 30 minutes.

-

In a separate flask, prepare the catalyst by mixing NiCl₂·glyme (0.05 equiv) and the chiral 1,2-diamine ligand (0.06 equiv) in THF.

-

Add the alkyl iodide (1.2 equiv) to the organozinc reagent, followed by the catalyst solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with Et₂O.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purify the product by flash chromatography.

α-Acylation of N-Boc Pyrrolidine

The α-acylation of N-Boc pyrrolidine provides access to 2-acylpyrrolidines, which are versatile synthetic intermediates. This transformation can be achieved by reacting the α-lithiated intermediate with an acylating agent such as an acid chloride or an anhydride.

Due to the high reactivity of the lithiated intermediate, direct acylation can sometimes lead to side products. Transmetalation to a less reactive organocuprate species can often provide cleaner reactions and higher yields.

General Considerations for α-Acylation

-

Acylating Agents: Acid chlorides are highly reactive and generally give good yields. Anhydrides can also be used.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species.

-

Transmetalation: For less reactive acylating agents or to minimize side reactions, transmetalation of the lithiated intermediate with CuCN can be beneficial.

Experimental Protocol: General Procedure for α-Acylation

Materials:

-

N-Boc pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

(-)-sparteine

-

Acid chloride or anhydride

-

Anhydrous diethyl ether (Et₂O) or THF

Procedure:

-

Generate the α-lithiated N-Boc pyrrolidine using s-BuLi and (-)-sparteine in Et₂O at -78 °C as described in the α-arylation protocol.

-

To the cold solution of the lithiated intermediate, add the acid chloride or anhydride (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1-3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with Et₂O or ethyl acetate.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

Purify the resulting 2-acyl-N-Boc-pyrrolidine by column chromatography.

Figure 2: A generalized experimental workflow for the α-functionalization of N-Boc pyrrolidine.

Conclusion

The electrophilic substitution of N-Boc pyrrolidine via α-lithiation and subsequent reaction with electrophiles is a powerful and versatile strategy for the synthesis of a diverse range of 2-substituted pyrrolidines. The methodologies outlined in this guide, particularly for α-arylation and α-alkylation, offer high levels of stereocontrol and are amenable to a wide variety of substrates. These reactions are of significant interest to researchers in medicinal chemistry and drug development, providing efficient routes to valuable chiral building blocks. Further exploration into the scope of electrophiles and the development of more sustainable and catalytic versions of these transformations will undoubtedly continue to be an active area of research.

References

An In-depth Technical Guide to the Iodination of Boc-Prolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical mechanisms and experimental protocols for the iodination of N-Boc-L-prolinol. The conversion of the primary alcohol in Boc-prolinol to an iodide is a critical transformation in synthetic organic chemistry, enabling further functionalization and the construction of complex molecules, particularly in the development of pharmaceutical agents. This document outlines the primary methodologies, presents quantitative data, and visualizes the underlying reaction pathways.

Introduction

N-Boc-L-prolinol is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its primary hydroxyl group can be converted into a variety of other functional groups. The transformation to an alkyl iodide is particularly useful as iodides are excellent leaving groups in nucleophilic substitution reactions and can participate in various coupling reactions.[3] This guide will focus on the two most prevalent and reliable mechanisms for achieving this transformation: a two-step sequence involving the formation of a sulfonate ester intermediate, and a one-pot iodination using a Lewis acid catalyst.

Mechanism 1: Two-Step Iodination via Sulfonate Ester Intermediate

This is a widely used and dependable method for converting primary alcohols into iodides.[4] The reaction proceeds in two distinct steps:

-

Activation of the Alcohol: The hydroxyl group of Boc-prolinol is first converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs) ester. This is achieved by reacting Boc-prolinol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine.

-

Nucleophilic Substitution (Finkelstein Reaction): The resulting Boc-prolinol tosylate or mesylate is then treated with an iodide salt, commonly sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF).[4] The iodide ion acts as a nucleophile, displacing the sulfonate ester in an SN2 reaction to yield the desired (S)-1-Boc-2-(iodomethyl)pyrrolidine.[4]

Reaction Pathway Diagram

Caption: Two-step iodination of Boc-prolinol via a tosylate intermediate.

Mechanism 2: One-Pot Lewis Acid-Catalyzed Iodination

A more direct approach involves the use of a Lewis acid, such as cerium(III) chloride (CeCl₃), in combination with sodium iodide.[3] This method offers the advantage of being a one-pot procedure, which can be more efficient.

The proposed mechanism involves the coordination of the Lewis acid (Ce³⁺) to the oxygen atom of the hydroxyl group in Boc-prolinol.[3] This coordination makes the hydroxyl group a much better leaving group, akin to the protonation of an alcohol under strongly acidic conditions. The iodide ion then attacks the activated carbon center in an SN2 fashion, displacing the coordinated hydroxyl group to form the final product.[3] This method is valued for its mild reaction conditions.[3][5]

Reaction Pathway Diagram

Caption: One-pot iodination of Boc-prolinol catalyzed by a Lewis acid.

Experimental Protocols

The following are representative protocols for the iodination of Boc-prolinol.

Protocol 1: Two-Step Iodination via Tosylate Intermediate

Step A: Synthesis of (S)-1-Boc-2-(tosyloxymethyl)pyrrolidine

-

Dissolve N-Boc-L-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tosylate intermediate.

Step B: Synthesis of (S)-1-Boc-2-(iodomethyl)pyrrolidine

-

Dissolve the tosylate intermediate (1.0 equiv.) in acetone or DMF.

-

Add sodium iodide (3.0 equiv.).

-

Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the final product.

Protocol 2: One-Pot Lewis Acid-Catalyzed Iodination

-

To a stirred suspension of N-Boc-L-prolinol (1.0 equiv.) and sodium iodide (1.2 equiv.) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 equiv.).[3]

-

Heat the resulting mixture to reflux and stir for 18-24 hours.[3]

-

Monitor the reaction progress by TLC or GC-MS.[3]

-

Upon completion, cool the reaction mixture and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the described iodination methods. Yields and reaction times are representative and may vary based on scale and specific conditions.

| Parameter | Method 1: Two-Step (via Tosylate) | Method 2: One-Pot (CeCl₃-catalyzed) |

| Starting Material | N-Boc-L-prolinol | N-Boc-L-prolinol |

| Key Reagents | 1. TsCl, Pyridine2. NaI, Acetone | CeCl₃·7H₂O, NaI, Acetonitrile |

| Reaction Time | Step 1: 12-16 hStep 2: 4-8 h | 18-24 h |

| Temperature | Step 1: 0 °C to RTStep 2: Reflux | Reflux |

| Typical Overall Yield | 75-90% | 80-95% |

| Purity (Post-Chromatography) | >98% | >98% |

| Primary Byproducts | Pyridinium hydrochloride, Sodium tosylate | Cerium salts |

General Experimental Workflow

The logical flow for executing either iodination method follows a standard synthetic chemistry workflow.

Caption: General workflow for the synthesis of iodinated Boc-prolinol.

Conclusion

The iodination of N-Boc-L-prolinol is a fundamental transformation that can be accomplished effectively through several mechanistic pathways. The two-step method via a sulfonate ester is robust and highly reliable, offering clear intermediate characterization. The one-pot Lewis acid-catalyzed method provides a milder and more direct route with high yields. The choice of method will depend on factors such as substrate sensitivity, desired efficiency, and available reagents. Both pathways proceed via an SN2 mechanism, ensuring stereochemical inversion at the reacting carbon, which in the case of Boc-prolinol, leads to the desired iodinated product while preserving the integrity of the chiral center.

References

- 1. nbinno.com [nbinno.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

Methodological & Application

The Strategic Utility of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate in Modern Organic Synthesis

Abstract

tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate has emerged as a pivotal chiral building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its unique structural features, including the sterically demanding tert-butoxycarbonyl (Boc) protecting group and the reactive iodomethyl moiety, offer a versatile platform for stereoselective functionalization. This application note provides a comprehensive overview of the reagent's preparation, key applications with a focus on nucleophilic substitution reactions, and detailed, field-proven protocols for its use. We delve into the mechanistic rationale behind its reactivity and provide practical guidance for researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.

Introduction: A Versatile Chiral Synthon

The pyrrolidine ring is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and catalysts. The ability to introduce substituents at the C2 position with high stereocontrol is a cornerstone of modern asymmetric synthesis. tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as an excellent electrophile for the introduction of the pyrrolidin-2-ylmethyl moiety. The Boc group not only protects the nitrogen atom from unwanted side reactions but also imparts significant steric influence, directing the approach of nucleophiles and often enhancing stereoselectivity. Furthermore, the iodide is an exceptional leaving group, facilitating a wide range of nucleophilic substitution reactions under mild conditions.

The significance of this reagent is underscored by its application in the synthesis of bioactive molecules and complex natural products. Its utility spans from the construction of novel heterocyclic systems to the development of ligands for asymmetric catalysis.

Synthesis of the Reagent

The most common and efficient route to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate starts from the commercially available and relatively inexpensive (S)- or (R)-Boc-prolinol. The transformation is a straightforward two-step process involving the conversion of the primary alcohol to a better leaving group, typically a tosylate or mesylate, followed by a Finkelstein reaction to install the iodide.

Diagram: Synthesis Pathway

The Versatile Building Block: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, a critical aspect in modern drug discovery. Among the myriad of functionalized pyrrolidine building blocks, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate stands out as a highly versatile and reactive intermediate. The presence of a primary iodide offers a facile handle for nucleophilic substitution, enabling the introduction of the pyrrolidine motif onto a wide range of molecular scaffolds. This document provides detailed protocols for the synthesis of this key building block and its application in the synthesis of medicinally relevant compounds, supported by quantitative data and workflow diagrams.

Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is most effectively achieved through a two-step sequence starting from the commercially available N-Boc-prolinol. The initial step involves the conversion of the primary alcohol to a tosylate, which is a good leaving group. The subsequent Finkelstein reaction with an iodide salt furnishes the desired product.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate

This protocol details the synthesis of the tosylate precursor from N-Boc-(R)-prolinol.

-

Materials:

-

N-Boc-(R)-prolinol

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Tosyl chloride (TsCl)

-

Diethyl ether

-

5 M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of N-Boc-(R)-prolinol (2 mmol, 402 mg) in anhydrous CH₂Cl₂ (1 mL) in a 20 mL reaction vial under a nitrogen atmosphere, add triethylamine (10 mmol, 1.39 mL) dropwise.

-

Cool the reaction mixture in an ice bath.

-

Add tosyl chloride (3 mmol, 572 mg) to the mixture.

-

Stir the reaction for 18 hours at room temperature.

-

Add 40 mL of diethyl ether to the reaction mixture.

-

Wash the organic phase with 5 M HCl (2 x 15 mL).

-

Extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Combine the organic phases and wash with brine (10 mL) and water (10 mL).

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

-

Expected Yield: 93%

Protocol 2: Synthesis of (R)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Finkelstein Reaction)

This protocol describes the conversion of the tosylate to the desired iodide.

-

Materials:

-

(R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate

-

Sodium iodide (NaI)

-

Acetone

-

-

Procedure:

-

Dissolve (R)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate in acetone.

-

Add an excess (typically 1.5 to 3 equivalents) of sodium iodide.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC). The precipitation of sodium tosylate drives the reaction to completion.[3]

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.

-

Applications in Medicinal Chemistry: N- and O-Alkylation

tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is an excellent electrophile for Sₙ2 reactions, making it a valuable reagent for the alkylation of various nucleophiles, such as phenols, amines, and thiols. This allows for the straightforward introduction of the N-Boc-pyrrolidin-2-ylmethyl moiety into diverse molecular frameworks, a common strategy in the synthesis of biologically active compounds.

Experimental Protocols

Protocol 3: General Procedure for O-Alkylation of Phenols

This protocol provides a general method for the synthesis of aryl ethers using the title building block.

-

Materials:

-

Substituted phenol

-

tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1-1.2 eq) in the same solvent.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 4: General Procedure for N-Alkylation of Amines

This protocol outlines a general method for the synthesis of N-alkylated amines.

-

Materials:

-

Primary or secondary amine

-

tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve the amine (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DCM or MeCN.

-

Add tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0-1.2 eq) to the solution.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data

The following table summarizes the yield for the synthesis of the tosylate precursor. While specific yields for the subsequent Finkelstein reaction and alkylation applications with the title compound are not extensively documented in readily available literature, the provided protocols are based on robust and high-yielding synthetic transformations.

| Reaction | Starting Material | Product | Yield (%) |

| Tosylation | N-Boc-(R)-prolinol | (R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate | 93 |

Conclusion

tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable and reactive building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials and its high reactivity in Sₙ2 reactions make it an ideal choice for introducing the pyrrolidine motif into potential drug candidates. The protocols provided herein offer a solid foundation for the synthesis and application of this versatile intermediate in drug discovery and development programs.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Revolutionizing Pharmaceutical Synthesis: Modern Catalytic and Flow Chemistry Approaches

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. Traditional batch synthesis methods, while foundational, often face challenges related to efficiency, safety, scalability, and sustainability. In recent years, the pharmaceutical industry has witnessed a paradigm shift towards the adoption of innovative synthetic methodologies. This report details the application of cutting-edge techniques such as flow chemistry, biocatalysis, and asymmetric synthesis in the production of several key pharmaceutical compounds. These modern approaches offer significant advantages, including enhanced reaction control, improved yields and purity, reduced environmental impact, and accelerated development timelines.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of four prominent drugs: Nirmatrelvir (in Paxlovid), Molnupiravir, Imatinib, and Sertraline.

I. Flow Chemistry in API Manufacturing

Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical sector, enabling more efficient, scalable, and safer manufacturing processes compared to traditional batch methods.[1][2][3][4] This technique involves conducting chemical reactions in continuously flowing streams within microreactors or larger flow reactors, offering precise control over reaction parameters such as temperature, pressure, and residence time.[1][6]

Application Example: Synthesis of Imatinib

Imatinib, the active ingredient in Gleevec®, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[1][2][3][7] A concise, flow-based synthesis of Imatinib has been developed, showcasing the power of this technology to streamline multi-step processes.[8][9]

Experimental Workflow: Flow Synthesis of Imatinib

Caption: A streamlined three-module continuous flow synthesis of Imatinib.

Experimental Protocol: Modular Continuous Flow Synthesis of Imatinib [10][11]

-

Module 1: Amide Formation: A solution of 3-acetyl-N-(4-methyl-3-nitrophenyl)benzamide in a mixture of 1,4-dioxane and water is pumped into a T-mixer where it combines with an aqueous solution of potassium hydroxide. The resulting stream enters a heated stainless-steel coil reactor (120°C) with a residence time of 15 minutes to facilitate the hydration of the nitrile to the corresponding amide.[11]

-

Module 2: Chemoselective C-N Coupling: The output from the first module is directly mixed with a stream containing 4-(4-methylpiperazin-1-yl)aniline and a palladium catalyst solution in a second T-mixer. This mixture then flows through another heated coil reactor (100°C) with a 30-minute residence time to effect the C-N cross-coupling reaction.[10]

-